3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione
Description
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a quinazoline moiety, a pyrrolidine ring, and a sulfanyl linkage
Properties
IUPAC Name |
3-(6-chloro-4-phenylquinazolin-2-yl)sulfanyl-1-(4-ethylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O2S/c1-2-16-8-11-19(12-9-16)30-23(31)15-22(25(30)32)33-26-28-21-13-10-18(27)14-20(21)24(29-26)17-6-4-3-5-7-17/h3-14,22H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZKEPSXWQDKDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the quinazoline and pyrrolidine intermediates. The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents . The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds . The final step involves the formation of the sulfanyl linkage, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinazoline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It might be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity . The sulfanyl linkage and pyrrolidine ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol: This compound shares the quinazoline moiety but differs in its side chains and functional groups.
Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring structure but lack the quinazoline moiety.
Uniqueness
What sets 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione apart is its unique combination of structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the quinazoline and pyrrolidine moieties, along with the sulfanyl linkage, makes it a versatile compound for various applications.
Biological Activity
3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxic effects on cancer cells.
Structural Characteristics
This compound features a quinazoline core , a sulfanyl linkage , and a pyrrolidine-2,5-dione moiety . The presence of these functional groups is believed to enhance its biological activity, making it a subject of various pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C25H18ClN3O2S |
| Molecular Weight | 459.9 g/mol |
| InChI Key | GOGMNEZMKOGPJX-QFIPXVFZSA-N |
| LogP | 6.28 |
| Polar Surface Area | 46.364 |
The quinazoline moiety in this compound is known to interact with specific molecular targets, particularly inhibiting tyrosine kinases involved in cell signaling pathways. This inhibition can lead to reduced proliferation of cancer cells and modulation of inflammatory responses .
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Some derivatives have shown effectiveness against various Gram-positive and Gram-negative bacterial strains. Notably, certain compounds demonstrated an inhibition zone against Candida albicans with values reaching up to 11 mm and minimum inhibitory concentration (MIC) values around 80 mg/mL .
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 9 | 65 |
| Escherichia coli | 15 | 65 |
| Candida albicans | 11 | 80 |
Cytotoxic Effects
The cytotoxicity of this compound was evaluated using various cancer cell lines. For example, quinazoline derivatives have been reported to exhibit notable cytotoxic effects with IC50 values ranging from to depending on the specific derivative tested and the cell line involved .
Case Studies
- Study on Quinazoline Derivatives : In a study evaluating several quinazoline derivatives, compound A3 showed high cytotoxicity against PC3 cells with an IC50 of , while A5 exhibited significant effects on MCF-7 cells .
- Dual VEGFR-2/c-Met-TK Inhibitors : Recent research indicated that certain derivatives of quinazoline exhibited superior cytotoxic activity compared to established drugs like cabozantinib, suggesting potential for further development as anticancer agents .
Q & A
Q. What are the key structural features of 3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethylphenyl)pyrrolidine-2,5-dione, and how do they influence reactivity?
The compound contains a pyrrolidine-2,5-dione core linked to a 6-chloro-4-phenylquinazoline moiety via a sulfanyl group. The electron-withdrawing chloro and phenyl groups on the quinazoline ring may enhance electrophilic reactivity, while the 4-ethylphenyl substituent on the pyrrolidine-dione could influence steric interactions. Computational methods (e.g., DFT) and spectroscopic analysis (NMR/X-ray crystallography) are recommended to map charge distribution and steric effects .
Q. What synthetic routes are reported for this compound, and what are their limitations?
A common approach involves coupling a functionalized quinazoline thiol with a substituted pyrrolidine-dione precursor. For example, describes analogous methods using hydrogenation of intermediates with 2,3-diazetidinone. Key limitations include low yields due to steric hindrance at the sulfanyl linkage and side reactions from the chloro group. Optimization via protective group strategies or transition metal catalysis may mitigate these issues .
Advanced Research Questions
Q. How can computational reaction path search methods optimize the synthesis of this compound?
Quantum chemical calculations (e.g., DFT-based transition state analysis) combined with reaction network exploration tools (e.g., artificial force-induced reaction methods) can identify low-energy pathways. ICReDD’s integrated approach () uses such methods to predict optimal solvents, catalysts, and temperatures, reducing trial-and-error experimentation. For example, modeling the nucleophilic attack of the thiol group on the pyrrolidine-dione electrophile could guide regioselectivity improvements .
Q. What statistical Design of Experiments (DoE) approaches are suitable for analyzing reaction parameters in its synthesis?
Response Surface Methodology (RSM) with Central Composite Design (CCD) is ideal for multi-variable optimization (e.g., temperature, catalyst loading, stoichiometry). highlights DoE’s utility in minimizing experiments while capturing interactions between parameters. For instance, a 3-factor CCD could optimize yield by resolving non-linear relationships between reaction time, solvent polarity, and pH .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cytotoxicity)?
Contradictions may arise from assay conditions (e.g., cell line variability, concentration ranges) or off-target effects. Systematic meta-analysis using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., SPR for binding affinity, transcriptomics for pathway analysis) is critical. emphasizes validating target engagement via knock-out models or isotopic labeling to distinguish specific vs. nonspecific effects .
Q. What advanced techniques characterize the compound’s solid-state properties for formulation studies?
Pair X-ray diffraction (XRD) with Differential Scanning Calorimetry (DSC) to assess polymorphic stability. Spectroscopic methods like solid-state NMR and Raman mapping can resolve crystallinity and intermolecular interactions. ’s structural data (bond angles/distances) supports molecular dynamics simulations to predict solubility and hygroscopicity .
Q. How can process control and simulation tools improve scalability of its synthesis?
Dynamic flow reactor systems with real-time PAT (Process Analytical Technology) monitoring (e.g., inline FTIR) enable precise control of exothermic reactions. ’s subclass RDF2050108 recommends coupling computational fluid dynamics (CFD) with kinetic models to simulate mixing efficiency and heat transfer in scaled-up batches .
Methodological Challenges
Q. What strategies mitigate instability of the quinazoline-pyrrolidine-dione scaffold during derivatization?
Stabilize the sulfanyl linkage via steric protection (e.g., bulky substituents on the quinazoline ring) or kinetic trapping (low-temperature reactions). ’s hydrogenation method suggests using mild reducing agents to prevent cleavage of the thioether bond .
Q. How to validate computational models predicting the compound’s reactivity in novel environments (e.g., enzymatic active sites)?
Combine QM/MM (Quantum Mechanics/Molecular Mechanics) simulations with experimental mutagenesis data. For example, dock the compound into a target enzyme’s active site using AutoDock Vina, then validate predictions via site-directed mutagenesis (e.g., altering residues critical for binding) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
